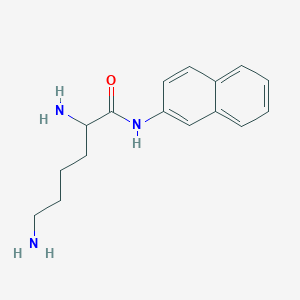

(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide

Description

(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide (CAS: 18905-74-3) is a chiral organic compound with the molecular formula C₁₆H₂₁N₃O and a molecular weight of 333.38 g/mol . The compound features a hexanamide backbone with a (2S)-configuration at the second carbon, a primary amine group at the sixth carbon, and a naphthalen-2-yl substituent at the terminal amide nitrogen. Its SMILES notation is O=C(NC1=CC=C2C=CC=CC2=C1)C@@HCCCCN.OC(O)=O, reflecting the naphthalene ring and stereochemistry .

This compound is stored under dry, sealed, and light-protected conditions to maintain stability .

Properties

Molecular Formula |

C16H21N3O |

|---|---|

Molecular Weight |

271.36 g/mol |

IUPAC Name |

2,6-diamino-N-naphthalen-2-ylhexanamide |

InChI |

InChI=1S/C16H21N3O/c17-10-4-3-7-15(18)16(20)19-14-9-8-12-5-1-2-6-13(12)11-14/h1-2,5-6,8-9,11,15H,3-4,7,10,17-18H2,(H,19,20) |

InChI Key |

QXMBQGUYVQPOCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-naphthylamine and (S)-2,6-diaminohexanoic acid.

Coupling Reaction: The naphthylamine is coupled with the (S)-2,6-diaminohexanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like pyridine or triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted hexanamides.

Scientific Research Applications

(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino groups and naphthalene moiety enable it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 2,6-diaminohexanamide derivatives, which share a common backbone but differ in substituents and biological activities. Below is a comparative analysis with key analogs:

Key Structural and Functional Differences:

Lisdexamfetamine: Substituent: A phenylethyl group linked to the amide nitrogen. Mechanism: Prodrug hydrolyzed to dexamfetamine in red blood cells, enabling sustained CNS stimulation for ADHD .

Phortress and AFP464 :

- Substituent: Bulky fluorinated aromatic groups.

- Mechanism: CYP1A1-activated prodrugs designed for tumor-selective alkylation in breast cancer .

- Limitations: Both failed clinical trials due to systemic toxicity .

NPC 15437: Substituent: A long-chain fatty acyl-piperidinyl group. Mechanism: Binds PKC’s regulatory domain, inhibiting phorbol ester-induced phosphorylation . Specificity: No effect on cAMP or calmodulin-dependent kinases at ≤300 µM .

Chromen-7-yl Derivative (CAS: 201853-23-8): Substituent: A chromene ring system. Potential: Chromene derivatives often exhibit antioxidant or anti-inflammatory activity, but specific data are lacking .

Research and Development Trends

- Enzyme Inhibition : The naphthalen-2-yl group in the target compound may offer steric or electronic advantages for binding enzyme active sites, akin to NPC 15437’s PKC inhibition .

- Unmet Needs : Derivatives with improved safety profiles (e.g., reduced CYP1A1 off-target effects) are critical for advancing oncology and CNS therapeutics .

Biological Activity

(2S)-2,6-Diamino-N-(naphthalen-2-YL)hexanamide is a synthetic compound with potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene moiety attached to a hexanamide backbone, which includes two amino groups. This unique structure enhances its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The amino groups facilitate hydrogen bonding and π-π stacking interactions with target molecules, influencing their activity. Specifically, the compound has been shown to:

- Inhibit Protein Kinase C (PKC) : Similar compounds have demonstrated the ability to modulate PKC pathways, which are crucial in cancer cell proliferation and survival .

- Interact with Bacterial Membranes : It exhibits cationic properties that allow it to bind effectively to bacterial membranes, enhancing its antimicrobial efficacy against various strains .

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL | |

| Escherichia coli | 1 µg/mL | |

| Pseudomonas aeruginosa | 0.25 µg/mL |

The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has been shown to enhance the accumulation of chemotherapeutic agents in cancer cells by inhibiting P-glycoprotein (Pgp), a protein associated with drug resistance.

Case Study: Enhancement of Chemotherapeutic Efficacy

In experiments involving MCF-7/Adria human breast cancer cells, treatment with this compound resulted in:

- A 4-fold decrease in the lethal dose (LD90) for etoposide.

- A significant increase in the nuclear accumulation of daunorubicin when combined with this compound .

These findings suggest that the compound may serve as a valuable adjunct in cancer therapy by overcoming drug resistance.

Research Applications

This compound has diverse applications in scientific research:

- Biochemical Probes : It is used to study enzyme interactions and protein-ligand binding due to its unique structural properties.

- Drug Development : Its potential as an antimicrobial and anticancer agent makes it a candidate for further development into therapeutic drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.